molecular formula C11H6BrF2NO B6241695 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one CAS No. 2419368-36-6

1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one

Cat. No.: B6241695
CAS No.: 2419368-36-6
M. Wt: 286.1
InChI Key:
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Description

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H6BrF2NO and a molecular weight of 286.07 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

The synthesis of 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6,8-difluoroquinoline.

    Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride and catalysts to facilitate the formation of the ethanone group at the 3-position of the quinoline ring.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The pathways involved may include those related to cell signaling, DNA replication, and protein synthesis.

Comparison with Similar Compounds

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one can be compared with other similar compounds:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one involves the introduction of a bromine atom and two fluorine atoms onto a quinoline ring, followed by the addition of an ethanone group to the resulting compound.", "Starting Materials": [ "2,4-difluoroaniline", "2-bromo-5-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetyl chloride" ], "Reaction": [ "Step 1: Nitration of 2,4-difluoroaniline with nitric acid to yield 2-bromo-5-nitro-4-fluoroaniline", "Step 2: Reduction of 2-bromo-5-nitro-4-fluoroaniline with sodium borohydride to yield 2-bromo-5-amino-4-fluoroaniline", "Step 3: Diazotization of 2-bromo-5-amino-4-fluoroaniline with sodium nitrite and hydrochloric acid to yield 2-bromo-5-diazo-4-fluoroaniline", "Step 4: Coupling of 2-bromo-5-diazo-4-fluoroaniline with 2,4-difluoroaniline in the presence of copper powder to yield 5-bromo-6,8-difluoroquinoline", "Step 5: Bromination of 5-bromo-6,8-difluoroquinoline with bromine in acetic acid to yield 5-bromo-6,8-difluoro-3-hydroxyquinoline", "Step 6: Conversion of 5-bromo-6,8-difluoro-3-hydroxyquinoline to 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one by reaction with acetyl chloride and sodium hydroxide" ] }

CAS No.

2419368-36-6

Molecular Formula

C11H6BrF2NO

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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